molecular formula C12H16ClNO3 B11856565 (S)-4-Amino-2,2-dimethylchroman-6-carboxylic acid hydrochloride

(S)-4-Amino-2,2-dimethylchroman-6-carboxylic acid hydrochloride

Cat. No.: B11856565
M. Wt: 257.71 g/mol
InChI Key: YJRRMXHFDFQSDH-FVGYRXGTSA-N
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Description

(S)-4-Amino-2,2-dimethylchroman-6-carboxylic acid hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chroman ring system, an amino group, and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Amino-2,2-dimethylchroman-6-carboxylic acid hydrochloride typically involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, such as the Kolbe-Schmitt reaction, where a phenol derivative is treated with carbon dioxide under high pressure and temperature.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Amino-2,2-dimethylchroman-6-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, such as alcohols or amines.

    Substitution: The amino and carboxylic acid groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under appropriate conditions.

    Condensation: Acid or base catalysts are often employed to facilitate condensation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution and condensation reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

(S)-4-Amino-2,2-dimethylchroman-6-carboxylic acid hydrochloride has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or ligand in biochemical studies, particularly in the investigation of enzyme mechanisms and receptor interactions.

    Medicine: The compound has potential therapeutic applications, such as in the development of drugs targeting specific biological pathways or diseases.

    Industry: It can be used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-4-Amino-2,2-dimethylchroman-6-carboxylic acid hydrochloride depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects. The exact molecular pathways involved can vary, but common mechanisms include inhibition or activation of enzymatic activity, binding to receptor sites, and altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2,2-dimethylchroman-6-carboxylic acid: Lacks the (S)-configuration and hydrochloride salt form.

    6-Carboxy-2,2-dimethylchroman-4-amine: Similar structure but different functional group positioning.

    2,2-Dimethylchroman-4-amine: Lacks the carboxylic acid group.

Uniqueness

(S)-4-Amino-2,2-dimethylchroman-6-carboxylic acid hydrochloride is unique due to its specific stereochemistry (S-configuration) and the presence of both amino and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Properties

Molecular Formula

C12H16ClNO3

Molecular Weight

257.71 g/mol

IUPAC Name

(4S)-4-amino-2,2-dimethyl-3,4-dihydrochromene-6-carboxylic acid;hydrochloride

InChI

InChI=1S/C12H15NO3.ClH/c1-12(2)6-9(13)8-5-7(11(14)15)3-4-10(8)16-12;/h3-5,9H,6,13H2,1-2H3,(H,14,15);1H/t9-;/m0./s1

InChI Key

YJRRMXHFDFQSDH-FVGYRXGTSA-N

Isomeric SMILES

CC1(C[C@@H](C2=C(O1)C=CC(=C2)C(=O)O)N)C.Cl

Canonical SMILES

CC1(CC(C2=C(O1)C=CC(=C2)C(=O)O)N)C.Cl

Origin of Product

United States

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